molecular formula C21H38NNaO3 B13897591 Sodium;1-hexadecanoylpyrrolidine-2-carboxylate

Sodium;1-hexadecanoylpyrrolidine-2-carboxylate

Cat. No.: B13897591
M. Wt: 375.5 g/mol
InChI Key: GJIFNLAZXVYJDI-UHFFFAOYSA-M
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Description

Sodium;1-hexadecanoylpyrrolidine-2-carboxylate, also known as sodium 1-palmitoyl-L-prolinate, is a compound with the molecular formula C21H38NNaO3. It is a sodium salt derivative of 1-hexadecanoylpyrrolidine-2-carboxylate, which is a proline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1-hexadecanoylpyrrolidine-2-carboxylate typically involves the reaction of hexadecanoic acid (palmitic acid) with L-proline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 1-hexadecanoylpyrrolidine-2-carboxylic acid. This intermediate is then neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium;1-hexadecanoylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Sodium;1-hexadecanoylpyrrolidine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium;1-hexadecanoylpyrrolidine-2-carboxylate involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, stabilizing cell membranes and enhancing the delivery of active ingredients in drug formulations. It may also interact with specific molecular targets and pathways, modulating cellular processes and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Sodium palmitoyl-L-prolinate
  • 1-Hexadecanoylpyrrolidine
  • N-Hexadecanoylpyrrolidine

Uniqueness

Sodium;1-hexadecanoylpyrrolidine-2-carboxylate is unique due to its specific combination of a proline derivative with a long-chain fatty acid. This structure imparts distinct physicochemical properties, such as enhanced solubility and stability, making it suitable for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C21H38NNaO3

Molecular Weight

375.5 g/mol

IUPAC Name

sodium;1-hexadecanoylpyrrolidine-2-carboxylate

InChI

InChI=1S/C21H39NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-18-15-16-19(22)21(24)25;/h19H,2-18H2,1H3,(H,24,25);/q;+1/p-1

InChI Key

GJIFNLAZXVYJDI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+]

Origin of Product

United States

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